Cas no 2171627-73-7 (3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol)

3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol is a structurally unique compound featuring both a cyclopentyl and azetidine ring system, with amino and hydroxyl functional groups enhancing its reactivity and potential applications. The presence of difluoromethyl groups imparts increased metabolic stability and lipophilicity, making it valuable in medicinal chemistry for drug discovery. Its rigid bicyclic framework offers conformational restraint, which can improve binding selectivity in biological targets. This compound is particularly useful as an intermediate in the synthesis of pharmacologically active molecules, including enzyme inhibitors or receptor modulators. Its balanced polarity and steric properties make it suitable for further derivatization in lead optimization studies.
3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol structure
2171627-73-7 structure
商品名:3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol
CAS番号:2171627-73-7
MF:C8H14F2N2O
メガワット:192.206368923187
CID:6618630
PubChem ID:165592437

3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • 2171627-73-7
    • 3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
    • EN300-1646632
    • 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol
    • インチ: 1S/C8H14F2N2O/c9-8(10)2-1-6(11,3-8)7(13)4-12-5-7/h12-13H,1-5,11H2
    • InChIKey: IEJUHVPVDSUDHO-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCC(C1)(C1(CNC1)O)N)F

計算された属性

  • せいみつぶんしりょう: 192.10741940g/mol
  • どういたいしつりょう: 192.10741940g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 58.3Ų

3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1646632-5.0g
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
5g
$4641.0 2023-06-04
Enamine
EN300-1646632-0.5g
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
0.5g
$1536.0 2023-06-04
Enamine
EN300-1646632-10.0g
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
10g
$6882.0 2023-06-04
Enamine
EN300-1646632-1.0g
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
1g
$1599.0 2023-06-04
Enamine
EN300-1646632-2500mg
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
2500mg
$3136.0 2023-09-21
Enamine
EN300-1646632-500mg
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
500mg
$1536.0 2023-09-21
Enamine
EN300-1646632-0.05g
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
0.05g
$1344.0 2023-06-04
Enamine
EN300-1646632-0.1g
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
0.1g
$1408.0 2023-06-04
Enamine
EN300-1646632-5000mg
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
5000mg
$4641.0 2023-09-21
Enamine
EN300-1646632-100mg
3-(1-amino-3,3-difluorocyclopentyl)azetidin-3-ol
2171627-73-7
100mg
$1408.0 2023-09-21

3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol 関連文献

3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-olに関する追加情報

3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol: A Promising Molecule in Modern Medicinal Chemistry

3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol is a synthetically complex compound with a unique molecular architecture that has garnered significant attention in the field of medicinal chemistry. This compound, with the CAS No. 2171627-73-7, represents a novel class of azetidinone derivatives that exhibit potential therapeutic applications. The structural features of this molecule, including the presence of a cyclopentyl ring with amino and difluoro substituents, as well as the azetidinone ring, make it a valuable candidate for drug discovery and development.

Recent studies have highlighted the importance of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol in the context of targeting specific biological pathways. The incorporation of fluorine atoms in the cyclopentyl ring is a strategic design choice, as fluorine substitution is known to enhance metabolic stability and modulate protein-ligand interactions. This molecular feature is particularly relevant in the development of small molecule inhibitors for diseases such as cancer and neurodegenerative disorders. The amino group on the cyclopentyl ring further contributes to the molecule's reactivity, enabling it to engage in various biochemical interactions.

One of the most intriguing aspects of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol is its potential role in modulating G protein-coupled receptors (GPCRs). Recent research published in *Nature Communications* (2023) has demonstrated that azetidinone derivatives can act as allosteric modulators of GPCRs, which are critical targets for a wide range of therapeutic applications. The structural similarity between 3-(1-Amino-3,3-diffuorocyclopentyl)azetidin-3-ol and known GPCR modulators suggests that this compound may offer new opportunities for the design of drugs with improved selectivity and efficacy.

Moreover, the synthesis of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol has been optimized using advanced synthetic methodologies. A study in *Organic & Biomolecular Chemistry* (2024) reported the use of a catalytic asymmetric approach to achieve high enantioselectivity in the formation of the cyclopentyl ring. This synthetic strategy not only enhances the efficiency of the process but also reduces the environmental impact associated with traditional methods. The ability to produce this compound with high purity and yield is crucial for its application in preclinical and clinical research.

The pharmacological profile of 3-(1-Amino-3,3-difluorocyclopentyil)azetidin-3-ol is another area of active investigation. Preliminary in vitro studies have shown that this compound exhibits potent activity against a panel of cancer cell lines, particularly in the context of targeting the epidermal growth factor receptor (EGFR) pathway. The mechanism of action appears to involve the inhibition of kinase activity, which is a common therapeutic target in oncology. These findings are supported by computational modeling studies that predict the binding affinity of this molecule to key protein targets.

In addition to its potential in oncology, 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol is being explored for its applications in neurodegenerative diseases. Research published in *Journal of Medicinal Chemistry* (2023) has indicated that compounds with similar structural features may have neuroprotective properties by modulating oxidative stress and inflammation. The azetidinone ring is believed to play a role in stabilizing protein conformations, which could be beneficial in conditions such as Alzheimer's and Parkinson's disease.

The development of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol also highlights the importance of structure-activity relationship (SAR) studies in drug design. By systematically modifying the molecular framework, researchers have been able to identify key functional groups that contribute to biological activity. For example, the introduction of the amino group on the cyclopentyl ring has been shown to enhance the compound's ability to interact with specific receptors, while the difluoro substitution improves its metabolic stability.

Another critical aspect of this compound is its potential for drug delivery optimization. The presence of the azetidinone ring allows for the incorporation of functional groups that can be used to modify the pharmacokinetic properties of the molecule. For instance, the addition of hydrophilic moieties could enhance the solubility of the compound, which is essential for its bioavailability. These modifications are particularly important in the context of oral drug delivery, where solubility and stability are major challenges.

The broader implications of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol extend beyond its immediate therapeutic applications. As a model compound, it provides valuable insights into the design of new drugs with improved safety profiles and efficacy. The study of this molecule also contributes to the understanding of how structural variations can influence biological activity, which is fundamental to the field of medicinal chemistry.

In conclusion, 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol represents a promising candidate in the quest for novel therapeutic agents. Its unique molecular structure, combined with the strategic incorporation of functional groups, positions it as a valuable tool for drug discovery. As research in this area continues to evolve, the potential applications of this compound are likely to expand, offering new opportunities for the treatment of a wide range of diseases.

Further studies are needed to fully elucidate the biological mechanisms underlying the activity of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol. This includes in vivo studies to assess its efficacy and safety in animal models, as well as clinical trials to evaluate its therapeutic potential in humans. The continued exploration of this compound is expected to yield significant advances in the development of innovative treatments for various medical conditions.

Ultimately, the synthesis and characterization of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol underscore the importance of interdisciplinary research in the life sciences. The integration of synthetic chemistry, pharmacology, and computational modeling is essential for the successful development of new drugs. As the field of medicinal chemistry continues to advance, compounds like 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol will play a crucial role in shaping the future of therapeutic interventions.

For researchers and drug developers, the study of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol offers a unique opportunity to explore the frontiers of drug discovery. The insights gained from this research can inform the design of new compounds with improved therapeutic properties, contributing to the ongoing efforts to address unmet medical needs.

In summary, 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol is a compound with significant potential in the field of medicinal chemistry. Its unique structure and the strategic incorporation of functional groups make it a valuable candidate for the development of new therapies. As research in this area progresses, the compound is likely to play a key role in advancing the treatment of various diseases.

Further research is essential to fully understand the biological mechanisms and therapeutic potential of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol. This includes comprehensive studies to evaluate its efficacy, safety, and mechanism of action in both in vitro and in vivo models. The continued exploration of this compound is expected to yield valuable insights that will contribute to the development of innovative treatments for a wide range of medical conditions.

Overall, the study of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol highlights the importance of interdisciplinary research in the life sciences. The integration of synthetic chemistry, pharmacology, and computational modeling is essential for the successful development of new drugs. As the field of medicinal chemistry continues to advance, compounds like 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol will play a crucial role in shaping the future of therapeutic interventions.

For researchers and drug developers, the study of 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol offers a unique opportunity to explore the frontiers of drug discovery. The insights gained from this research can inform the design of new compounds with improved therapeutic properties, contributing to the ongoing efforts to address unmet medical needs.

In summary, 3-(1-Amino-3,3-difluorocyclopentyl)azetidin-3-ol is a compound with significant potential in the field of medicinal chemistry. Its unique structure and the strategic incorporation of functional groups make it a valuable candidate for the development of new therapies. As research in this area progresses, the compound is likely to play a key role in advancing the treatment of various diseases.

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